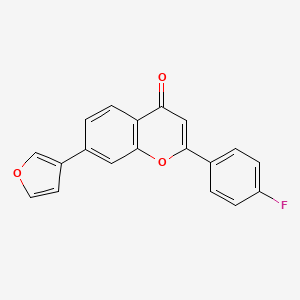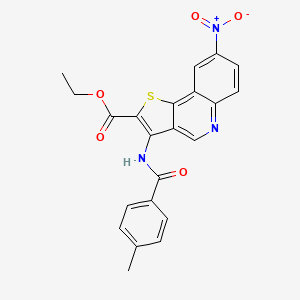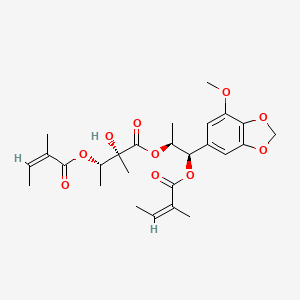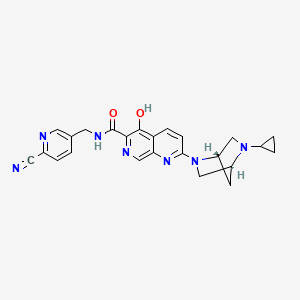
Phd-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has an IC50 value of less than or equal to 5 nanomolar and demonstrates EC50 values of 2.5 micromolar in erythropoietin enzyme-linked immunosorbent assays in both Caco2-HIF1a-HiBiT-clone-1 and Hep3B cell lines . Phd-IN-1 is primarily used in scientific research to study the inhibition of PHD2, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phd-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Phd-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.
科学研究应用
Phd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of PHD2 and its effects on various chemical pathways.
Biology: Employed in research on hypoxia-inducible factors and their role in cellular responses to low oxygen levels.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to hypoxia, such as anemia and ischemic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PHD2 and related pathways.
作用机制
Phd-IN-1 exerts its effects by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that hydroxylates specific proline residues on hypoxia-inducible factor alpha (HIF-α) subunits, leading to their degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia .
相似化合物的比较
Phd-IN-1 is unique in its high potency and selectivity for PHD2 inhibition. Similar compounds include:
Vadadustat: Another PHD inhibitor used in clinical trials for anemia treatment.
Roxadustat: A PHD inhibitor that has been approved for the treatment of anemia in chronic kidney disease.
IOX2: A small-molecule PHD2 inhibitor with similar pharmacophore features.
This compound stands out due to its specific binding interactions with the active site of PHD2 and its high efficacy in stabilizing HIF-α.
属性
分子式 |
C24H23N7O2 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-[(6-cyanopyridin-3-yl)methyl]-2-[(1S,4S)-5-cyclopropyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-5-hydroxy-1,7-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C24H23N7O2/c25-8-15-2-1-14(9-26-15)10-28-24(33)22-23(32)19-5-6-21(29-20(19)11-27-22)31-13-17-7-18(31)12-30(17)16-3-4-16/h1-2,5-6,9,11,16-18,32H,3-4,7,10,12-13H2,(H,28,33)/t17-,18-/m0/s1 |
InChI 键 |
JCPNOBZKCSESTE-ROUUACIJSA-N |
手性 SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
规范 SMILES |
C1CC1N2CC3CC2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


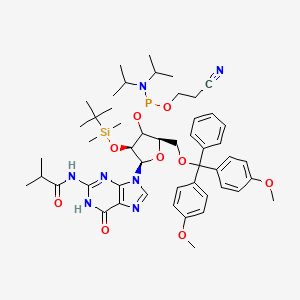
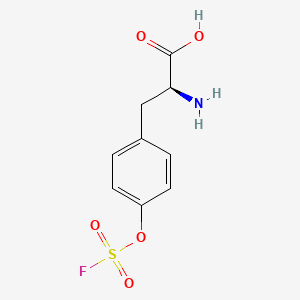
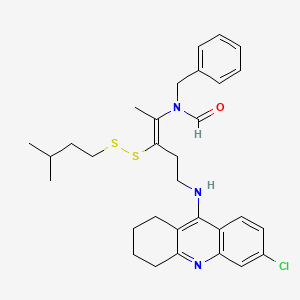
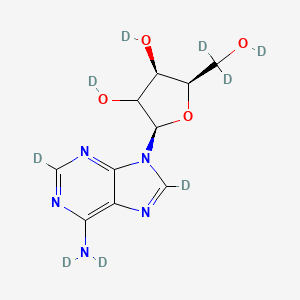
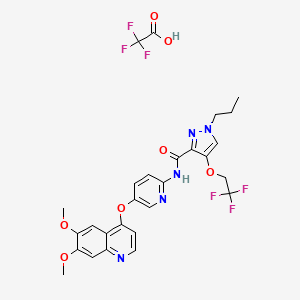
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
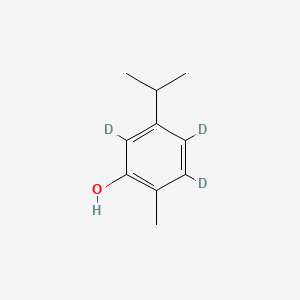


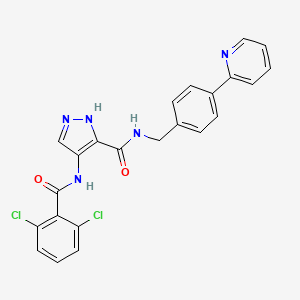
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
